molecular formula C13H14N4OS B2603124 1-{3-[(Pyridazin-3-yl)amino]azetidin-1-yl}-2-(thiophen-3-yl)ethan-1-one CAS No. 2097862-67-2

1-{3-[(Pyridazin-3-yl)amino]azetidin-1-yl}-2-(thiophen-3-yl)ethan-1-one

Cat. No.: B2603124
CAS No.: 2097862-67-2
M. Wt: 274.34
InChI Key: UJFDYGPVSQMDQR-UHFFFAOYSA-N
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Description

The compound 1-{3-[(Pyridazin-3-yl)amino]azetidin-1-yl}-2-(thiophen-3-yl)ethan-1-one features a unique hybrid structure combining an azetidine ring, pyridazine, and thiophene moieties. The azetidine (a strained four-membered amine ring) is substituted at the 3-position with a pyridazin-3-ylamino group, while the ethanone backbone is linked to a thiophen-3-yl group.

Properties

IUPAC Name

1-[3-(pyridazin-3-ylamino)azetidin-1-yl]-2-thiophen-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4OS/c18-13(6-10-3-5-19-9-10)17-7-11(8-17)15-12-2-1-4-14-16-12/h1-5,9,11H,6-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJFDYGPVSQMDQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CSC=C2)NC3=NN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{3-[(Pyridazin-3-yl)amino]azetidin-1-yl}-2-(thiophen-3-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of pyridazine derivatives with azetidine and thiophene intermediates under controlled conditions. The reaction typically requires the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

1-{3-[(Pyridazin-3-yl)amino]azetidin-1-yl}-2-(thiophen-3-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Pyridazine derivatives, including this compound, have been reported to exhibit significant antimicrobial properties. For instance, studies have shown that pyridazinone derivatives can selectively inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Anti-inflammatory Properties

Research indicates that compounds similar to 1-{3-[(Pyridazin-3-yl)amino]azetidin-1-yl}-2-(thiophen-3-yl)ethan-1-one may possess anti-inflammatory effects. Pyridazinone derivatives have been noted for their ability to inhibit cyclooxygenase enzymes, particularly COX-2, which plays a crucial role in the inflammatory response. This inhibition can lead to reduced pain and inflammation in various conditions.

Anticancer Potential

Emerging studies suggest that this compound could have anticancer properties. Certain pyridazine derivatives have shown cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis induction or cell cycle arrest. Further research is necessary to elucidate the specific pathways involved.

Synthesis and Derivative Exploration

The synthesis of This compound typically involves multi-step organic reactions, often starting from commercially available pyridazine and thiophene derivatives. The synthetic routes may include:

  • Nucleophilic Substitution Reactions: These reactions can introduce various substituents at specific positions on the pyridazine or thiophene rings.
  • Cycloaddition Reactions: Useful for constructing the azetidine ring while ensuring proper functionalization.
Compound NameStructural FeaturesBiological Activity
1-{3-[Pyridazin(3)-yl]amino}-2-[trifluoromethyl]phenylethanoneTrifluoromethyl groupAnti-inflammatory
4-[5-(5-nitrofuran)]thiadiazole derivativeThiadiazole ringAntibacterial
1-{3-[Pyridazin(3)-yl]amino}-2-(thiophen-3-yloxy)ethanoneThiophene functionalityAnticancer

Case Studies and Research Findings

Recent studies have highlighted the diverse applications of pyridazine derivatives in drug design:

  • Antimicrobial Screening : A study demonstrated that a related pyridazine compound exhibited significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The compound's effectiveness was attributed to its ability to disrupt bacterial cell membranes.
  • Anti-inflammatory Efficacy : A derivative was tested for its ability to reduce inflammation in animal models of arthritis, showing promising results in lowering inflammatory markers and improving joint function.
  • Cytotoxicity Tests : In vitro assays revealed that certain derivatives of this compound induced apoptosis in cancer cell lines, suggesting a potential role as an anticancer agent.

Mechanism of Action

The mechanism of action of 1-{3-[(Pyridazin-3-yl)amino]azetidin-1-yl}-2-(thiophen-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Aminopiperidin-1-yl)-2-(thiophen-3-yl)ethan-1-one

  • Structural Difference : Replaces the azetidine ring with a six-membered piperidine ring.
  • Impact : The larger piperidine ring reduces steric strain but increases conformational flexibility. This may enhance binding to targets requiring extended geometries, though metabolic stability could be compromised compared to the rigid azetidine .
  • Molecular Weight : 224.32 g/mol (vs. ~226 g/mol for the target compound, estimated from analogous structures).

1-(Piperazin-1-yl)-2-(thiophen-3-yl)ethan-1-one

  • Structural Difference : Substitutes azetidine with piperazine, introducing a second nitrogen atom.
  • Piperazine derivatives are common in CNS drugs, suggesting neurological applications for this analogue .

Analogues with Modified Heterocyclic Substituents

1-(3-Aminoazetidin-1-yl)-2-(1H-indol-3-yl)ethan-1-one

  • Structural Difference: Replaces pyridazin-3-ylamino with indol-3-yl.
  • Impact : Indole’s electron-rich aromatic system enhances π-π stacking but reduces hydrogen-bonding capacity compared to pyridazine. This substitution may shift activity toward serotoninergic targets .

1-(3-(Benzo[b]thiophen-3-yl)-2,4,6-trimethoxyphenyl)ethan-1-one Derivatives

  • Structural Difference : Replaces the azetidine-pyridazine unit with a benzo[b]thiophen-3-yl group and trimethoxyphenyl substituents.
  • Impact : Increased steric bulk and lipophilicity may improve bioavailability but reduce target selectivity. These derivatives exhibit strong antitubercular activity in related studies .

Analogues with Ethynyl Linkers

1-(3-(Pyridin-3-ylethynyl)thiophen-2-yl)ethan-1-one

  • Structural Difference : Uses an ethynyl spacer between pyridine and thiophene instead of azetidine.

Biological Activity

The compound 1-{3-[(Pyridazin-3-yl)amino]azetidin-1-yl}-2-(thiophen-3-yl)ethan-1-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Structural Overview

The molecular formula of the compound is C15H16N4O2C_{15}H_{16}N_{4}O_{2}, with a molecular weight of approximately 284.31 g/mol. Its structure features a pyridazinyl group, an azetidinyl moiety, and a thiophene ring, which contribute to its pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Anti-inflammatory Properties : Compounds with similar structures have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. This inhibition can lead to reduced production of prostaglandins, thereby alleviating inflammation and pain .
  • Antimicrobial Activity : Some pyridazinone derivatives exhibit antibacterial properties by disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways in bacteria. The specific interactions of the thiophene ring may enhance this activity by increasing membrane permeability.
  • Antitubercular Effects : Recent studies have identified pyridazinone derivatives as potential anti-tubercular agents, showing significant activity against Mycobacterium tuberculosis. For instance, compounds have demonstrated IC90 values as low as 4.00 μM, indicating strong efficacy against this pathogen .

In Vitro Studies

Research has indicated that compounds similar to This compound have been evaluated for their cytotoxicity and selectivity against cancer cell lines. A study reported that certain derivatives showed promising results with low cytotoxicity towards human embryonic kidney cells while maintaining high inhibitory activity against cancer cells .

Structure-Activity Relationship (SAR)

The structure of the compound suggests that modifications to the azetidine and thiophene rings could enhance biological activity. For example, increasing electron density on the thiophene ring through substitutions may improve binding affinity to biological targets.

Compound NameStructural FeaturesBiological Activity
1-{3-[Pyridazin(3)-yl]amino}-2-[trifluoromethyl]phenylethanoneContains trifluoromethyl groupAnti-inflammatory
4-[5-(5-nitrofuran)]thiadiazole derivativeFeatures thiadiazole ringAntibacterial
Pyridazinone derivatives (e.g., ABT-963)Similar core structureSelective COX inhibition

Synthesis Pathways

The synthesis of This compound can be achieved through various methodologies involving nucleophilic substitutions and cycloaddition reactions. These synthetic routes are crucial for optimizing yield and purity while exploring different functionalization strategies to enhance biological activity .

Q & A

Q. Q1. How can reaction conditions be optimized for synthesizing 1-{3-[(Pyridazin-3-yl)amino]azetidin-1-yl}-2-(thiophen-3-yl)ethan-1-one with high yield and purity?

Answer: Optimize coupling reactions using reagents like HOBt (1-hydroxybenzotriazole) and TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) to activate carboxylic acid intermediates. Use anhydrous DMF as a solvent and NEt₃ as a base to enhance nucleophilic substitution efficiency. Monitor reaction progress via TLC or LC-MS, and purify via column chromatography using gradient elution (e.g., hexane/ethyl acetate) to isolate the target compound. Adjust stoichiometric ratios (e.g., 1:1.1 for amine:acid) to minimize side products .

Physicochemical Characterization

Q. Q2. What analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

  • NMR Spectroscopy : Use ¹H/¹³C NMR to verify azetidine ring conformation, pyridazine-thiophene connectivity, and amine proton environments.
  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and hydrogen-bonding patterns (e.g., pyridazine N–H···O interactions) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₃H₁₅N₃OS) with <2 ppm error.
  • FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) stretches .

Stability and Degradation Pathways

Q. Q3. How do substituents like pyridazine and thiophene influence the compound’s stability under physiological conditions?

Answer: The pyridazine ring’s electron-deficient nature may enhance hydrolytic stability compared to pyridine analogs. However, the azetidine ring’s strain could render it susceptible to ring-opening under acidic conditions. Thiophene’s sulfur atom may oxidize to sulfoxide/sulfone derivatives; assess stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Computational tools (e.g., DFT) can predict degradation hotspots .

Biological Activity Profiling

Q. Q4. What strategies are recommended for evaluating this compound’s biological activity, particularly in kinase inhibition?

Answer:

  • Kinase Assays : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays.
  • Cellular Models : Test antiproliferative effects in cancer cell lines (e.g., HCT-116, MCF-7) with IC₅₀ determination via MTT assays.
  • Docking Studies : Model interactions with kinase ATP-binding pockets using PyMOL or AutoDock, focusing on azetidine’s conformational flexibility and thiophene’s hydrophobic contacts .

Mechanistic Studies

Q. Q5. How can researchers investigate the reaction mechanism of azetidine-pyridazine coupling?

Answer:

  • Isotopic Labeling : Use ¹⁵N-labeled pyridazine to track amine participation in coupling reactions via NMR.
  • Kinetic Studies : Monitor intermediates via time-resolved ESI-MS to identify rate-limiting steps.
  • Computational Analysis : Simulate transition states (e.g., Gaussian09) to assess steric/electronic effects of substituents .

Computational Modeling

Q. Q6. How can density functional theory (DFT) predict the compound’s reactivity in nucleophilic substitutions?

Answer: Calculate frontier molecular orbitals (FMO) to identify nucleophilic (HOMO) and electrophilic (LUMO) sites. For example, the azetidine nitrogen’s lone pair (HOMO) may drive nucleophilic attacks. Use solvent models (e.g., PCM for DMF) to simulate reaction barriers. Validate predictions with experimental kinetics .

Regioselectivity Challenges

Q. Q7. What strategies address regioselectivity issues during functionalization of the pyridazine ring?

Answer:

  • Directing Groups : Introduce temporary substituents (e.g., -OMe) to steer electrophilic substitution to the 4-position of pyridazine.
  • Cross-Coupling : Use Pd-catalyzed Suzuki-Miyaura reactions with thiophen-3-yl boronic acid for selective C–C bond formation.
  • Protection/Deprotection : Shield the azetidine amine with Boc groups to prevent unwanted side reactions .

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